3-(Trifluoromethyl)crotonic acid

Catalog No.
S782862
CAS No.
69056-67-3
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)crotonic acid

CAS Number

69056-67-3

Product Name

3-(Trifluoromethyl)crotonic acid

IUPAC Name

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+

InChI Key

QRRCTLYMABZQCS-NSCUHMNNSA-N

SMILES

CC(=CC(=O)O)C(F)(F)F

Canonical SMILES

CC(=CC(=O)O)C(F)(F)F

Isomeric SMILES

C/C(=C\C(=O)O)/C(F)(F)F

Catalyst in Polymerization Reactions

    Scientific Field: Polymer Chemistry

    Summary: This acid can act as a catalyst in polymerization reactions, particularly in the creation of fluoropolymer coatings which are known for their exceptional resistance to heat, chemicals, and electrical insulation properties.

    Methods: It is used to initiate the polymerization of monomers such as tetrafluoroethylene, often under high-pressure and controlled temperature conditions to ensure the formation of high-molecular-weight polymers.

    Results: The resulting fluoropolymers demonstrate superior performance in various applications, including non-stick coatings for cookware, protective linings for chemical containers, and insulation for electrical wires.

This application leverages the unique properties of the trifluoromethyl group to enhance the material properties of polymers. The use of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in such reactions underscores its versatility and importance in advanced material synthesis .

Solvent for Pigments

    Scientific Field: Industrial Chemistry

    Summary: The acid serves as a solvent for pigments in the paint and coatings industry, improving the solubility and dispersion of colorants.

    Methods: It is mixed with pigments and other components to create a homogenous solution, ensuring even distribution and adherence of the pigment on surfaces.

    Results: Paints and coatings with enhanced color quality and stability are achieved, as evidenced by durability tests and colorfastness measurements.

3-(Trifluoromethyl)crotonic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to the crotonic acid structure. Its molecular formula is C5H5F3O2, and it has a molecular weight of 154.09 g/mol. This compound is notable for its unique chemical properties, particularly due to the electronegative trifluoromethyl group, which influences its reactivity and interactions with other molecules. The compound is often utilized in various chemical synthesis processes and research applications due to its distinctive characteristics.

Typical of carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions.
  • Nucleophilic Substitution: Acting as a nucleophile in reactions, particularly in the presence of strong electrophiles.

The trifluoromethyl group enhances the acidity of the carboxylic acid, making it more reactive in certain contexts compared to non-fluorinated analogs .

The synthesis of 3-(trifluoromethyl)crotonic acid can be achieved through various methods. One common approach involves:

  • Starting Material: Utilizing 2-butenoic acid as a precursor.
  • Fluorination: Introducing the trifluoromethyl group through fluorination reactions.
  • Acidic Conditions: Employing acidic catalysts to facilitate the formation of the crotonic acid structure.

For instance, one synthetic route involves reacting 4,4,4-trifluoro-3-methyl ethyl ester with appropriate reagents under controlled conditions to yield 3-(trifluoromethyl)crotonic acid .

3-(Trifluoromethyl)crotonic acid finds application in various fields:

  • Chemical Research: Used as a building block in organic synthesis and materials science.
  • Pharmaceutical Development: Investigated for its potential use in developing new therapeutic agents.
  • Analytical Chemistry: Employed as a solvent or reagent in voltammetry experiments due to its hydrophobic properties .

Several compounds share structural similarities with 3-(trifluoromethyl)crotonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Crotonic AcidC4H6O2No trifluoromethyl group; simpler structure
2-Trifluoromethylacrylic AcidC5H5F3O2Similar trifluoromethyl group; different position
3-Fluorocrotonic AcidC4H5F2O2Contains a fluorine atom instead of three

While these compounds share certain characteristics, the presence of the trifluoromethyl group in 3-(trifluoromethyl)crotonic acid significantly enhances its reactivity and potential applications compared to its analogs .

3-(Trifluoromethyl)crotonic acid exists as a crystalline solid at room temperature under standard conditions [1] [2]. The compound typically appears as white to pale yellow crystals or crystalline powder [1] [2] [3]. When heated to its melting point, the material transitions to a liquid as melt [3] [4]. The substance can also be found in various physical forms including crystals, powder, crystalline powder, fused solid, or liquid as melt depending on the specific preparation and storage conditions [2] [3] [4].

Commercial suppliers typically provide the compound as a crystalline powder with high purity specifications, maintaining its solid crystalline structure under ambient storage conditions [1] [2] [3]. The appearance characteristics remain consistent across different suppliers, with the material consistently described as exhibiting white to pale yellow coloration [1] [2] [3].

Melting and Boiling Points

The melting point of 3-(Trifluoromethyl)crotonic acid has been consistently reported across multiple sources as 28-30°C [5] [6] [7] [1] [8]. This relatively low melting point indicates that the compound readily transitions from solid to liquid state at temperatures slightly above room temperature.

The boiling point is reported as 158-163°C at atmospheric pressure [5] [6] [1] [8]. This temperature range represents the point at which the compound undergoes phase transition from liquid to vapor under standard atmospheric conditions. The boiling point data demonstrates the compound's moderate volatility and thermal behavior characteristics.

PropertyTemperature RangeMeasurement Conditions
Melting Point28-30°CStandard atmospheric pressure
Boiling Point158-163°CStandard atmospheric pressure

Density and Refractive Index

The density of 3-(Trifluoromethyl)crotonic acid has been measured as 1.318 g/mL at 25°C [5] [7] [1] [8]. This density value indicates that the compound is denser than water, which is typical for fluorinated organic compounds due to the high atomic weight of fluorine atoms.

The refractive index is reported as 1.385 [5] [7] [1] [8], with more precise specifications indicating a range of 1.3810-1.3870 as melt [3] [4]. The refractive index provides important information about the compound's optical properties and can be used for identification and purity assessment. The relatively high refractive index is consistent with the presence of fluorine atoms and the conjugated double bond system in the molecule.

Additional physicochemical parameters include:

  • Molecular refractive power: 27.40 mL/mol [7]
  • Molar volume: 116.9 mL/mol [7]
  • Exact mass: 154.02400 [5]
  • Polar surface area: 37.30000 [5]

Crystalline Structure

3-(Trifluoromethyl)crotonic acid adopts a Z-configuration (cis-alkene) stereochemistry [9] [10], which significantly influences its crystalline packing and solid-state properties. The compound belongs to the class of α,β-unsaturated carboxylic acids [11], with the molecular structure characterized by the presence of a trifluoromethyl group at the 3-position of the crotonic acid backbone.

The IUPAC name is (Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid [9] [10], indicating the specific geometric arrangement of the double bond. The molecular formula C₅H₅F₃O₂ represents a compact structure with significant fluorine content that affects intermolecular interactions and crystal packing.

Key structural identifiers include:

  • SMILES notation: C\C(=C/C(O)=O)C(F)(F)F [9] [10]
  • InChI Key: QRRCTLYMABZQCS-NSCUHMNNSA-N [9] [10]
  • MDL Number: MFCD00014374 [5] [6] [1] [9]
  • Beilstein Registry Number: 1769204 [9]

The crystalline structure is stabilized by hydrogen bonding between carboxylic acid groups and van der Waals interactions involving the fluorine atoms. The Z-configuration creates a specific three-dimensional arrangement that influences the compound's physical properties, including its melting point and solubility characteristics.

Thermal Stability Parameters

3-(Trifluoromethyl)crotonic acid demonstrates thermal stability up to approximately 200°C , which is characteristic of fluorinated crotonic acids. Beyond this temperature range, the compound begins to undergo thermal decomposition [13] [14].

The thermal decomposition process produces irritating gases and vapors [13] [14] [15], with the compound potentially emitting acrid smoke and corrosive fumes upon heating [14] [15]. Safety data sheets indicate that thermal decomposition can lead to release of irritating gases and vapors [13] [14] [15], necessitating appropriate ventilation and safety measures during thermal processing.

Thermal PropertyTemperature/ConditionDecomposition Products
Thermal Stability RangeStable up to ~200°CNo decomposition
Decomposition TemperatureAbove 200°CIrritating gases and vapors
Thermal DegradationHeating conditionsAcrid smoke and corrosive fumes

The compound's thermal behavior is influenced by the presence of the trifluoromethyl group, which provides enhanced thermal stability compared to non-fluorinated analogs [16]. The high fluorination level contributes to the development of materials with enhanced chemical resistance and thermal stability [16].

For practical applications, the compound should be stored at ambient temperature [2] [17] to maintain stability. The flash point is reported as 79°C (175°F) [1] [8], indicating the lowest temperature at which the compound can form an ignitable mixture with air under standard conditions.

Thermal analysis considerations include:

  • Decomposition temperature: Above 200°C (typical for fluorinated crotonic acids)
  • Thermal stability range: Stable up to approximately 200°C
  • Storage recommendations: Ambient temperature storage [2] [17]
  • Thermal processing precautions: Avoid heating above decomposition temperature [14] [15]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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